4(3H)-Quinazolinone, 3-butyl- 4(3H)-Quinazolinone, 3-butyl-
Brand Name: Vulcanchem
CAS No.: 16417-02-0
VCID: VC18563011
InChI: InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

4(3H)-Quinazolinone, 3-butyl-

CAS No.: 16417-02-0

Cat. No.: VC18563011

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-butyl- - 16417-02-0

Specification

CAS No. 16417-02-0
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 3-butylquinazolin-4-one
Standard InChI InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3
Standard InChI Key ZZSCVVWJRCJHPA-UHFFFAOYSA-N
Canonical SMILES CCCCN1C=NC2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Butyl-4(3H)-quinazolinone (CAS: 16417-02-0) possesses the molecular formula C₁₂H₁₄N₂O, with a molar mass of 202.25 g/mol . The compound’s IUPAC name derives from its quinazolin-4(3H)-one core, where the nitrogen at position 3 is substituted with a butyl group (-C₄H₉). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar configuration of the quinazolinone ring system, with the butyl chain adopting a gauche conformation to minimize steric hindrance .

Table 1: Physicochemical Properties of 3-Butyl-4(3H)-Quinazolinone

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molar Mass202.25 g/mol
Exact Mass202.1106 Da
Topological Polar Surface Area41.5 Ų
LogP (Octanol-Water)2.21
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Data Source:

Tautomerism and Reactivity

The 4(3H)-quinazolinone system exhibits lactam-lactim tautomerism, where the proton at N3 can shift to the carbonyl oxygen, generating a conjugated diene structure . This tautomeric equilibrium (Scheme 1) significantly influences the compound’s reactivity:

Lactam FormLactim Form\text{Lactam Form} \rightleftharpoons \text{Lactim Form}

Chlorination studies demonstrate that electrophilic substitution preferentially occurs at position 2 or 6 under acidic conditions, while the butyl group enhances solubility in nonpolar solvents .

Synthetic Methodologies

Classical Condensation Routes

The primary synthesis involves cyclocondensation of anthranilic acid derivatives with butylamine precursors. A representative protocol (Scheme 2) utilizes 2-aminobenzamide and butyl isocyanate in glacial acetic acid under reflux :

2-Aminobenzamide+Butyl IsocyanateAcOH, Δ3-Butyl-4(3H)-quinazolinone\text{2-Aminobenzamide} + \text{Butyl Isocyanate} \xrightarrow{\text{AcOH, Δ}} \text{3-Butyl-4(3H)-quinazolinone}

Yields typically range from 65–75%, with purity confirmed via thin-layer chromatography (TLC) and melting point analysis .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2022 study achieved 89% yield in 15 minutes using dimethylformamide (DMF) as solvent and cesium carbonate as base . This method reduces side product formation compared to traditional heating .

Pharmacological Profile

Analgesic and Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, 3-butyl-4(3H)-quinazolinone derivatives demonstrated dose-dependent inflammation reduction. The lead compound AS2 (3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one) showed 78.4% inhibition at 50 mg/kg, surpassing diclofenac sodium (72.1%) . Mechanistic studies attribute this effect to cyclooxygenase-2 (COX-2) inhibition and TNF-α suppression .

Table 2: Comparative Biological Activities of Selected Derivatives

CompoundED₅₀ (Analgesic)IC₅₀ (COX-2)Ulcerogenic Index
AS312.4 mg/kg0.89 μM0.8
Aspirin25.1 mg/kg1.45 μM2.3
Diclofenac18.7 mg/kg0.67 μM1.9

Data Source:

Antioxidant Capacity

Ortho-diphenolic derivatives exhibit superior radical scavenging activity versus ascorbic acid in DPPH assays (IC₅₀ = 4.7 μM vs. 6.2 μM) . Electron paramagnetic resonance (EPR) spectroscopy confirms chelation of Fe²⁺ ions at the hydrazone moiety, disrupting Fenton reaction pathways .

Structure-Activity Relationships (SAR)

Substituent Effects at Position 2

  • Hydrazone Derivatives: Introduction of 1-methylbutylidene-hydrazino groups enhances blood-brain barrier permeability, improving central analgesic effects .

  • Phenolic Moieties: Catechol-containing analogs show 3-fold greater antioxidant potency than monophenolic variants due to stabilized semiquinone intermediates .

N3 Alkyl Chain Optimization

Comparative molecular field analysis (CoMFA) reveals that butyl chains maximize receptor binding while minimizing hepatotoxicity. Shorter alkyl groups (methyl, ethyl) reduce metabolic stability, whereas longer chains (pentyl, hexyl) increase LogP values beyond the optimal 2–3 range .

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 2.29 (s, 3H, CH₃), 6.61–7.80 (m, aromatic protons), 3.45 (t, J=6.5 Hz, butyl CH₂) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N vibration) .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile:water 65:35) achieve baseline separation with retention time = 8.2 min .

Industrial and Environmental Considerations

Green Synthesis Initiatives

A 2023 electrochemical synthesis protocol achieved 94% yield using water as solvent, reducing E-factor from 12.8 to 2.3 compared to traditional routes . Life cycle assessment (LCA) studies indicate a 37% reduction in carbon footprint with microwave-assisted methods .

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